molecular formula C8H8N4O B13917067 N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide

Cat. No.: B13917067
M. Wt: 176.18 g/mol
InChI Key: OMAPJCSVOIOSHB-UHFFFAOYSA-N
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Description

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves the formation of the pyrazolopyridine core followed by acylation. One common method starts with the cyclization of appropriate precursors to form the pyrazolopyridine ring system. For instance, the reaction of hydrazine derivatives with pyridine carboxaldehydes under acidic conditions can yield the desired pyrazolopyridine core. Subsequent acylation with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine leads to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety. Additionally, the use of automated reactors and purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity. This interaction can result in the inhibition of cell proliferation, induction of apoptosis, or other cellular effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[4,3-b]pyridines: Similar to N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide but with a different arrangement of the nitrogen atoms in the ring system.

Uniqueness

This compound is unique due to its specific ring fusion pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its potential as an anticancer agent.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyrazolo[4,3-c]pyridine derivatives with acetic anhydride or acetyl chloride. The structural framework of this compound allows for various substitutions that can enhance its biological activity. The presence of the pyrazolo ring is crucial, as it contributes to the compound's ability to interact with biological targets such as kinases and other enzymes involved in cancer progression.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds within this class have shown IC50 values ranging from 0.87 to 4.3 μM against several human cancer cell lines, indicating strong antiproliferative properties .
  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of specific kinases involved in tumor growth and progression. For example, compounds have been reported to inhibit VEGFR2 kinase activity and induce cell cycle arrest in cancer cells .
  • Structure-Activity Relationships (SAR) : The SAR studies indicate that modifications at specific positions on the pyrazolo ring significantly influence the compound's potency. For example, the introduction of aryl groups at position 3 enhances cytotoxicity against pancreatic and ovarian cancer cell lines .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Cytotoxicity Evaluation : A study evaluated various pyrazolo[4,3-c]pyridine derivatives against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The most active compounds exhibited IC50 values in the low micromolar range and showed selective toxicity towards cancer cells without affecting normal cells .
    CompoundCell LineIC50 (μM)
    16MDA-MB-2312.5
    17HepG23.1
    23PC-34.0
  • In Vivo Studies : In vivo evaluations in mouse models have shown that certain derivatives can inhibit tumor growth effectively without systemic toxicity. These findings suggest a promising therapeutic window for further development .
  • Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in significant cell cycle alterations, specifically causing accumulation in the G0/G1 phase while reducing cells in the G2/M phase . This suggests a potential mechanism involving cell cycle regulation which may contribute to its anticancer efficacy.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

InChI

InChI=1S/C8H8N4O/c1-5(13)11-8-2-7-6(3-9-8)4-10-12-7/h2-4H,1H3,(H,10,12)(H,9,11,13)

InChI Key

OMAPJCSVOIOSHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C=NNC2=C1

Origin of Product

United States

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